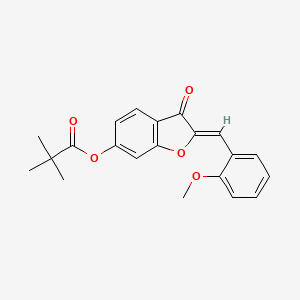

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate

Description

(Z)-2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is an aurone derivative characterized by a benzofuran-3-one core substituted with a 2-methoxybenzylidene group at the C2 position and a pivalate (2,2-dimethylpropanoate) ester at the C6 position. Aurones, (Z)-2-benzylidenebenzofuran-3(2H)-ones, are structurally related to flavonoids and exhibit diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The Z-configuration of the benzylidene group is critical for bioactivity, as it stabilizes the planar conformation necessary for target binding . The pivalate ester enhances metabolic stability compared to smaller esters (e.g., acetate) due to steric hindrance, delaying hydrolysis by esterases .

Properties

IUPAC Name |

[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-21(2,3)20(23)25-14-9-10-15-17(12-14)26-18(19(15)22)11-13-7-5-6-8-16(13)24-4/h5-12H,1-4H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLNRTFFCUVSNK-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

General Characteristics

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a derivative of benzofuran, a compound known for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structural features of benzofuran derivatives often contribute to their pharmacological effects.

Potential Biological Activities

- Antioxidant Activity : Compounds with benzofuran moieties have been shown to exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Anticancer Properties : Some benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : Certain derivatives have been reported to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Benzofuran compounds have also been evaluated for their antimicrobial properties against bacteria and fungi, indicating a broad-spectrum potential.

Research Findings and Case Studies

- Antioxidant Studies : A study investigating the antioxidant activity of various benzofuran derivatives found that they effectively scavenge free radicals and reduce oxidative damage in cellular models.

- Cytotoxicity Tests : Research has shown that specific benzofuran derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is a desirable trait for developing anticancer agents.

- Inflammation Models : In vivo studies using animal models of inflammation demonstrated that certain benzofuran derivatives significantly reduced markers of inflammation, suggesting potential applications in treating inflammatory diseases.

Data Table: Biological Activities of Related Benzofuran Compounds

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Benzylidene Substituents

- (Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate (): This analog differs by having 3,4-dimethoxy groups on the benzylidene ring instead of a single 2-methoxy group. However, steric bulk may reduce binding affinity compared to the simpler 2-methoxy substitution .

(Z)-2-((4-Bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate (A3, ) :

Replacing the methoxybenzylidene with a bromothiophene introduces sulfur-mediated interactions (e.g., hydrogen bonding) and increases lipophilicity (logP). The acetate ester, however, offers lower metabolic stability than pivalate .

Ester Modifications

Diethylcarbamate Analogs (9d, 9k; ) :

Compounds like 9d and 9k feature a diethylcarbamate group instead of pivalate. The carbamate’s NH group may engage in hydrogen bonding, but its linear structure lacks the steric protection of pivalate’s tert-butyl group, leading to faster enzymatic degradation .- 2-(3,5-Bis(benzyloxy)phenyl)benzofuran-6-yl pivalate (6; ): This non-aurone benzofuran derivative retains the pivalate ester but replaces the benzylidene with a 3,5-bis(benzyloxy)phenyl group. The benzyloxy substituents enhance solubility but may reduce membrane permeability due to increased polarity .

Physicochemical Properties

- LogP and Solubility :

- The 2-methoxy group balances lipophilicity (LogP ~3.5 estimated) and solubility.

- Diethylcarbamate analogs (LogP ~4.2) may suffer from poor aqueous solubility, whereas pivalate derivatives remain moderately lipophilic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.